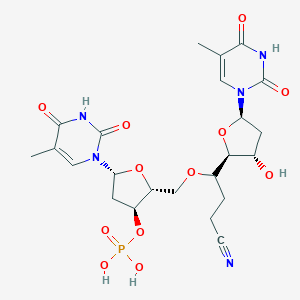![molecular formula C23H14O B102839 2-phenyl-7H-benzo[de]anthracen-7-one CAS No. 18792-79-5](/img/structure/B102839.png)
2-phenyl-7H-benzo[de]anthracen-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-7H-benzo[de]anthracen-7-one, also known as benz[a]anthracene-7-one, is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research. PAHs are known to be carcinogenic and mutagenic, and benz[a]anthracene-7-one is no exception. Despite its potential dangers, this compound has been widely studied for its various applications in the fields of chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one is complex and not fully understood. It is known to bind to DNA and form adducts, which can lead to mutations and carcinogenesis. It also induces oxidative stress and inflammation, which can contribute to its toxic effects.
Biochemical and Physiological Effects:
Benz[a]anthracene-7-one has been shown to have a variety of biochemical and physiological effects. It has been found to induce DNA damage, cell cycle arrest, and apoptosis in various cell types. It has also been shown to cause oxidative stress and inflammation, which can lead to tissue damage and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one is its versatility in scientific research. It can be used as a model compound for the study of PAHs and their effects on human health and the environment, as well as a fluorescent probe for the detection of DNA damage and a photosensitizer for the treatment of cancer. However, its potential carcinogenic and mutagenic effects make it a hazardous substance to work with, and proper safety precautions must be taken in the laboratory.
Direcciones Futuras
There are many potential future directions for the study of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one. One area of research could focus on the development of safer and more effective photosensitizers for the treatment of cancer. Another area of research could focus on the development of new methods for the detection and quantification of PAHs in the environment. Additionally, further studies could be conducted to better understand the mechanism of action of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene-7-one and its effects on human health and the environment.
Métodos De Síntesis
Benz[a]anthracene-7-one can be synthesized through a variety of methods, including the oxidation of 2-phenyl-7H-benzo[de]anthracen-7-one[a]anthracene and the Friedel-Crafts acylation of anthracene. One common method involves the reaction of anthracene with phthalic anhydride in the presence of sulfuric acid, followed by oxidation with potassium permanganate.
Aplicaciones Científicas De Investigación
Benz[a]anthracene-7-one has been extensively studied for its potential applications in scientific research. It has been used as a model compound for the study of PAHs and their effects on human health and the environment. It has also been used as a fluorescent probe for the detection of DNA damage and as a photosensitizer for the treatment of cancer.
Propiedades
Número CAS |
18792-79-5 |
|---|---|
Nombre del producto |
2-phenyl-7H-benzo[de]anthracen-7-one |
Fórmula molecular |
C23H14O |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
2-phenylbenzo[b]phenalen-7-one |
InChI |
InChI=1S/C23H14O/c24-23-19-11-5-4-10-18(19)21-14-17(15-7-2-1-3-8-15)13-16-9-6-12-20(23)22(16)21/h1-14H |
Clave InChI |
LVIKXMBHPSWRNJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C4C(=C2)C=CC=C4C(=O)C5=CC=CC=C53 |
Sinónimos |
2-Phenyl-7H-benz[de]anthracen-7-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
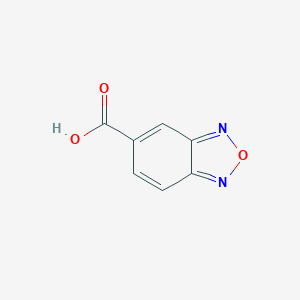
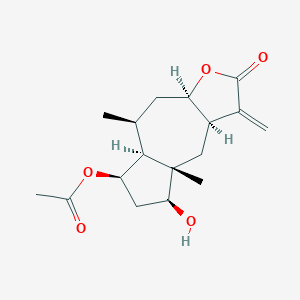
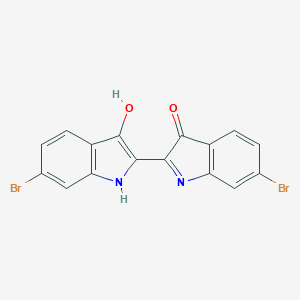
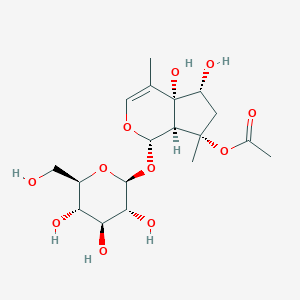
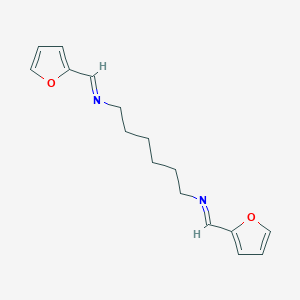

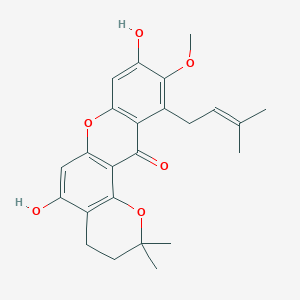

![3-Ethyl-4-hydroxypyrido[1,2-a]pyrimidin-2-one](/img/structure/B102773.png)
![[1,4,2,3]Dithiadiborino[2,3-b][1,4,2,3]dithiadiborin, tetrahydro-](/img/structure/B102774.png)


